
Iloperidone Dimer Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iloperidone Dimer Impurity is a chemical compound that arises as an impurity during the synthesis of Iloperidone, an atypical antipsychotic agent used primarily for the treatment of schizophrenia. The molecular formula of this compound is C36H39FN4O5, and it has a molecular weight of 626.72 . This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product.
Analyse Biochimique
Biochemical Properties
It’s parent compound, Iloperidone, exhibits high affinity towards dopamine D2 receptors, serotonin 5-HT2A receptors, and α1-adrenergic receptors
Cellular Effects
Iloperidone, the parent compound, has been shown to inhibit growth and enhance apoptosis in glioblastoma cells
Molecular Mechanism
Iloperidone, the parent compound, is believed to exert its effects through antagonism at the dopamine D2 and 5-HT2A receptors
Metabolic Pathways
Iloperidone, the parent compound, is mainly metabolized in the liver through three major biotransformation pathways: carbonyl reduction, CYP2D6-mediated hydroxylation, and CYP3A4-mediated O-demethylation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Iloperidone involves the condensation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone in the presence of potassium carbonate in a polar aprotic solvent like dimethylformamide . During this process, the formation of Iloperidone Dimer Impurity can occur due to side reactions.
Industrial Production Methods: In industrial settings, the production of Iloperidone aims to minimize the formation of impurities, including the dimer impurity. This is achieved through optimized reaction conditions, purification steps, and stringent quality control measures to ensure the final product meets regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Iloperidone Dimer Impurity can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Iloperidone Dimer Impurity has several scientific research applications, including:
Chemistry: It is used as a reference standard in the analysis and characterization of pharmaceutical impurities.
Biology: It helps in understanding the metabolic pathways and degradation products of Iloperidone.
Medicine: It is studied for its potential effects on the efficacy and safety of Iloperidone as a therapeutic agent.
Industry: It is used in quality control processes to ensure the purity and safety of pharmaceutical products.
Mécanisme D'action
it is believed that, like Iloperidone, it may interact with various receptors in the body, including dopamine D2 and serotonin 5-HT2A receptors . These interactions can influence the pharmacological profile of the drug and its impurities.
Comparaison Avec Des Composés Similaires
Iloperidone: The parent compound used for the treatment of schizophrenia.
Hydroxy Iloperidone: An impurity formed during the synthesis of Iloperidone.
Desfluoro Iloperidone: Another impurity that lacks the fluorine atom present in Iloperidone.
Uniqueness: Iloperidone Dimer Impurity is unique due to its dimeric structure, which distinguishes it from other impurities and the parent compound. This structural difference can influence its chemical properties, reactivity, and potential impact on the final drug product .
Propriétés
Numéro CAS |
1375651-23-2 |
|---|---|
Formule moléculaire |
C36H39FN4O5 |
Poids moléculaire |
626.729 |
Nom IUPAC |
1-[4-[3-[4-[6-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-1,2-benzoxazol-3-yl]piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C36H39FN4O5/c1-23(42)26-4-9-31(34(20-26)43-2)44-19-3-14-40-15-10-24(11-16-40)35-30-8-6-28(22-33(30)46-39-35)41-17-12-25(13-18-41)36-29-7-5-27(37)21-32(29)45-38-36/h4-9,20-22,24-25H,3,10-19H2,1-2H3 |
Clé InChI |
RUNPLXZHXLMWFP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)N5CCC(CC5)C6=NOC7=C6C=CC(=C7)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



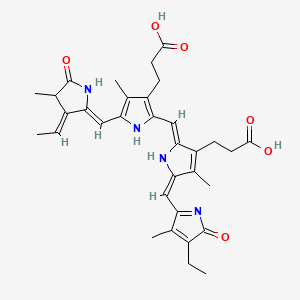
![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)
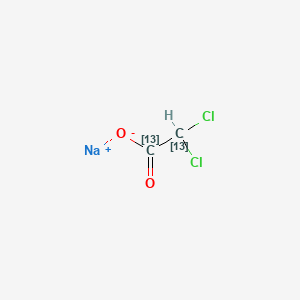

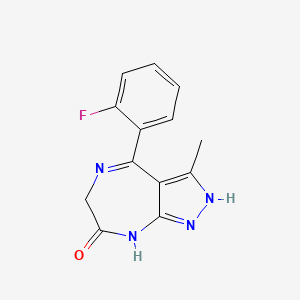
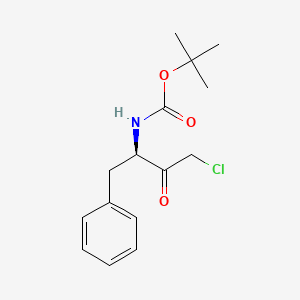
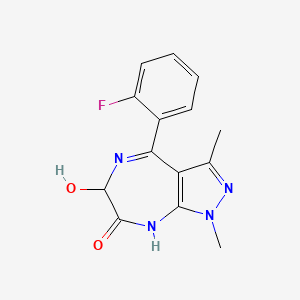
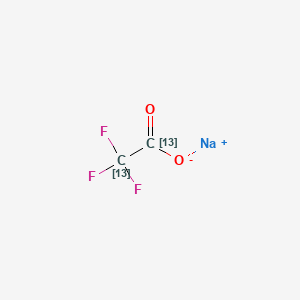
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B586811.png)

